N-Octanoyl-DL-homoserine lactone

Catalog No.
S1479982
CAS No.
106983-30-6
M.F
C12H21NO3
M. Wt
227.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Octanoyl-DL-homoserine lactone

CAS Number

106983-30-6

Product Name

N-Octanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)octanamide

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)

InChI Key

JKEJEOJPJVRHMQ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1CCOC1=O

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O

N-Octanoyl-DL-homoserine lactone is a small diffusible signaling molecule categorized as an N-acyl-homoserine lactone. It plays a crucial role in quorum sensing, a process by which bacteria communicate and coordinate behavior based on population density. The compound has the molecular formula C₁₂H₂₁NO₃ and is known for its involvement in regulating various physiological processes in microbial communities, including biofilm formation, virulence, and bioluminescence in certain species.

, primarily related to its role in quorum sensing:

  • Hydrolysis: Under specific conditions, N-octanoyl-DL-homoserine lactone can hydrolyze to produce homoserine and octanoic acid.
  • Acylation Reactions: It can act as an acyl donor in acylation reactions, modifying other molecules and influencing their biological activity.
  • Interaction with Receptors: The compound interacts with specific receptors in bacteria, triggering signal transduction pathways that lead to changes in gene expression.

The biological activity of N-octanoyl-DL-homoserine lactone is significant:

  • Quorum Sensing: It serves as a signaling molecule that enables bacterial populations to synchronize behaviors such as biofilm formation and virulence factor production.
  • Plant Interaction: Research indicates that this compound can prime plant defenses against pathogens, enhancing resistance through pathways involving salicylic acid and other defense-related compounds .
  • Methanogenic Activity: In anaerobic environments, it has been shown to enhance methanogenic activity in microbial communities, improving the efficiency of methane production from organic substrates .

Several methods have been developed for synthesizing N-octanoyl-DL-homoserine lactone:

  • Chemical Synthesis: This involves the reaction of homoserine lactone with octanoic acid or its derivatives under controlled conditions.
  • Biotechnological Approaches: Microbial fermentation processes can be utilized where specific strains of bacteria are engineered or selected to produce N-octanoyl-DL-homoserine lactone from simpler substrates.
  • Enzymatic Synthesis: Enzymes such as acyltransferases can catalyze the formation of this compound from homoserine lactone and fatty acyl-CoA derivatives.

N-Octanoyl-DL-homoserine lactone has several applications across various fields:

  • Biotechnology: Used in microbial cultures to enhance growth and productivity through quorum sensing modulation.
  • Agriculture: As a plant growth regulator, it can be applied to improve plant resistance against pathogens.
  • Wastewater Treatment: Its ability to enhance methanogenic activity makes it useful in optimizing anaerobic digestion processes.

Studies have demonstrated the interactions of N-octanoyl-DL-homoserine lactone with various biological systems:

  • Microbial Communities: It influences the composition and activity of microbial communities in wastewater treatment systems, promoting the growth of beneficial microorganisms while inhibiting pathogens .
  • Plant-Microbe Interactions: Research indicates that it primes plants for enhanced defense responses against bacterial pathogens, suggesting a complex interplay between microbial signaling and plant immunity .

N-Octanoyl-DL-homoserine lactone shares structural and functional similarities with other N-acyl-homoserine lactones. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-Hexanoyl-DL-homoserine lactoneC₁₀H₁₉NO₃Shorter carbon chain; influences different microbial behaviors .
N-Butyryl-DL-homoserine lactoneC₈H₁₅NO₃Shortest carbon chain; primarily involved in biofilm regulation .
N-(β-ketocaproyl)-DL-homoserine lactoneC₉H₁₇NO₃Contains a ketone group; enhances methanogenic activity significantly .
N-3-Oxo-octanoyl-homoserine lactoneC₁₂H₂₁NO₄Contains an oxo group; involved in priming plant defenses against pathogens .

Uniqueness of N-Octanoyl-DL-homoserine Lactone

N-Octanoyl-DL-homoserine lactone is unique due to its specific carbon chain length (eight carbons) which optimally balances diffusibility and biological activity. This characteristic allows it to effectively modulate quorum sensing mechanisms across diverse bacterial species while also engaging plant defense pathways.

XLogP3

2.6

Dates

Modify: 2023-09-13

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